molecular formula C15H15Cl2N3O B2556123 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride CAS No. 1645484-76-9

2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride

Cat. No.: B2556123
CAS No.: 1645484-76-9
M. Wt: 324.21
InChI Key: BSNFZKSEYDYBDL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3O and its molecular weight is 324.21. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . This compound can form covalent bonds with cysteine residues in proteins, thereby modifying their function. Additionally, it can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to degrade nuclear proteins by engaging specific E3 ligases, which are crucial for protein ubiquitination and subsequent degradation . By targeting these pathways, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to cysteine residues in target proteins, leading to their modification and functional alteration . This compound can inhibit or activate enzymes depending on the context of the interaction. For example, it has been used in fragment-based covalent ligand discovery to identify new druggable targets . The changes in gene expression induced by this compound are a result of its ability to modulate transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively modulate target proteins without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolites produced during this process can have distinct biological activities, contributing to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been shown to localize to the nucleus, where it can exert its effects on nuclear proteins and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, allows it to interact with nuclear proteins and modulate gene expression. Additionally, it can localize to the cytoplasm, where it can influence cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O.ClH/c16-14-12(4-2-8-18-14)15(20)19-11-6-5-10-3-1-7-17-13(10)9-11;/h2,4-6,8-9,17H,1,3,7H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNFZKSEYDYBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.